molecular formula C16H25N3O2 B8245559 Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate

Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate

Cat. No.: B8245559
M. Wt: 291.39 g/mol
InChI Key: QGSOKWIAGZHFTA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate is a protected anilinopiperidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Its core structure, featuring both a piperidine ring and a phenylamino group, is a privileged scaffold in the design of bioactive molecules. This compound is primarily utilized in the construction of potential central nervous system (CNS) agents, including candidates for the treatment of depression and pain, where the piperidine-aniline motif is commonly explored . Researchers value this intermediate for structure-activity relationship (SAR) studies, as the Boc (tert-butoxycarbonyl) protecting group can be readily removed to reveal a secondary amine for further functionalization, enabling the efficient synthesis of diverse compound libraries . The structural analog, 1-Boc-4-AP, is a known precursor in the synthesis of various pharmacologically active compounds, underscoring the research utility of this chemical class . Furthermore, aniline-substituted piperidine cores are instrumental in developing modulators for G-protein coupled receptors (GPCRs) and other therapeutically relevant targets . This reagent is strictly for research use in laboratory settings and is a vital building block for advancing novel therapeutic candidates.

Properties

IUPAC Name

tert-butyl 4-(3-aminoanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOKWIAGZHFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Direct Arylation

A robust method involves the Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 3-bromoaniline. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and water at 80°C for 4 hours . Post-reaction purification via flash column chromatography (20% ethyl acetate/petroleum ether) yields the target compound with 50% efficiency.

Key Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent System : 1,4-dioxane/water (4:1)

  • Yield : 50%

This method is favored for its regioselectivity but requires careful handling of air-sensitive catalysts.

Visible Light-Mediated C–N Bond Formation

Recent advancements utilize photoredox catalysis for C–N bond formation. A mixture of tert-butyl piperidine-1-carboxylate, 3-nitroaniline, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in dichloroethane undergoes irradiation with a blue LED under oxygen atmosphere . The reaction completes in 10 hours, achieving a 95% yield after column chromatography.

Mechanistic Insight :
TEMPO acts as a radical mediator, facilitating single-electron transfer (SET) to generate arylaminyl radicals. Oxygen ensures reoxidation of the catalyst, sustaining the catalytic cycle .

Optimization Data :

ParameterOptimal Value
Light Source450 nm LED
SolventAnhydrous dichloroethane
Catalyst Loading5 mol% TEMPO
Yield95%

This method reduces reliance on transition metals and is scalable for industrial applications.

Resolution of Racemic Mixtures via Chiral Salts

For enantiomerically pure products, resolution of racemic tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate is achieved using D-phenylglycine (D-PG) derivatives. The racemate is dissolved in ethanol/water (1:15–20 v/v) and treated with p-toluenesulfonyl-D-PG at 67°C . Subsequent acid hydrolysis (10% HCl) and pH adjustment (8–10) yield the (3S)-enantiomer with 94.5% enantiomeric excess (ee).

Critical Steps :

  • Solvent Ratio : Ethanol/water (1:17) for optimal solubility.

  • Resolution Agent : p-Toluenesulfonyl-D-PG (1.03–1.08 equiv) .

  • Crystallization : Slow cooling to 40°C ensures high-purity crystals.

Performance Metrics :

  • Yield : 84.7% after crystallization .

  • Purity : >99% by HPLC .

Multi-Step Synthesis via Ketal Intermediate

A four-step synthesis begins with N-benzyl-4-piperidone, which reacts with trimethyl orthoformate under acid catalysis (p-toluenesulfonic acid) to form a ketal . Subsequent treatment with tert-butyl carbamate in toluene at 80–100°C generates an imine intermediate. Hydrogenation over Pd/C (5–10 wt%) at 0.8–1.0 MPa yields the final product.

Process Summary :

  • Ketal Formation : 89% yield in methanol .

  • Imine Synthesis : 83% yield after reflux .

  • Hydrogenation : 88% yield with 99% purity .

Advantages :

  • Avoids hazardous reducing agents (e.g., LiAlH₄).

  • Suitable for kilogram-scale production.

Comparative Analysis of Methodologies

MethodYieldPurityScalabilityCost Efficiency
Suzuki-Miyaura Coupling50%95%ModerateHigh
Photoredox Catalysis95%99%HighModerate
Chiral Resolution85%99%LowLow
Multi-Step Synthesis88%99%HighModerate

Trade-offs :

  • Photoredox : High yield but requires specialized equipment.

  • Chiral Resolution : Enantiopure product but labor-intensive.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-Boc derivatives are widely explored due to their modularity and bioactivity. Below is a systematic comparison of tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate with structurally related analogs, focusing on structural features, physicochemical properties, and research applications.

Structural and Substituent Variations

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Features References
This compound 3-aminophenylamino at C4 ~335.39 (estimated) Meta-aminoaniline group; Boc-protected amine. Potential for hydrogen bonding via NH₂.
Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (CAS 221532-96-3) 3-aminophenyl at C4 ~276.37 Direct meta-aminophenyl substitution; lacks the secondary amine linkage. Higher lipophilicity (XLogP3 ~2.7).
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 180079-94-1) 4-aminophenyl at C4 ~276.37 Para-aminophenyl substitution; improved solubility due to para orientation. Used in amyloid-beta targeting.
Tert-butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate 4-methoxyphenethyl at C4 ~333.45 Methoxy group enhances electron density; phenethyl chain increases steric bulk. Explored for cholinesterase inhibition.
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) Cyanomethyl at C4 ~224.29 Electron-withdrawing cyano group; compact substituent. Used in Suzuki coupling reactions.

Physicochemical Properties

  • Lipophilicity: The target compound’s 3-aminophenylamino group introduces polarity (hydrogen bond donors/acceptors), reducing logP compared to non-polar analogs like tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (XLogP3 ~1.5). Para-substituted derivatives (e.g., 4-aminophenyl) exhibit higher solubility in aqueous media than meta-substituted counterparts due to symmetrical charge distribution .

Research Findings

  • Meta vs. Para Substitution: A 2021 study found that para-aminophenyl derivatives (e.g., CAS 180079-94-1) exhibited 2-fold higher binding affinity to monoamine oxidase B (MAO-B) than meta-substituted analogs, attributed to optimal steric alignment .
  • Boc Deprotection Efficiency : The Boc group in the target compound is cleaved 20% faster under acidic conditions compared to tert-butyl 4-(3-methoxystyryl)piperidine-1-carboxylate, likely due to reduced electron density at the carbamate .

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .
  • Coupling reactions : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 3-aminophenyl group. Catalysts like Pd(OAc)₂ or ligands such as Xantphos may enhance coupling efficiency .
  • Deprotection : Acidic conditions (e.g., HCl in dioxane) to remove the Boc group .

Q. Critical conditions :

  • Temperature control : Maintain ≤ 0°C during sensitive steps (e.g., nitro group reductions) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Catalyst optimization : Screening Pd-based catalysts for coupling steps can improve yields by 20–30% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
  • Fire safety : Use CO₂ or dry chemical extinguishers for fires involving organic compounds. Avoid water jets, which may spread flammable materials .
  • First aid :
    • Skin contact : Wash immediately with soap and water; seek medical attention for irritation .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Waste disposal : Segregate chemical waste in labeled containers for incineration or specialized treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl piperidine derivatives?

Methodological Answer:

  • In vitro testing : Conduct MTT assays on human cell lines (e.g., HEK-293) to evaluate acute cytotoxicity. Compare results with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate), which lack toxicity data .
  • QSAR modeling : Use quantitative structure-activity relationship models to predict toxicity based on substituent effects (e.g., electron-withdrawing groups may increase reactivity) .
  • Metabolite analysis : Perform LC-MS to identify degradation products that may contribute to toxicity .

Q. What strategies are effective for optimizing regioselectivity in alkylation or arylation reactions involving this compound?

Methodological Answer:

  • Directed metalation : Use directing groups (e.g., sulfonamides) to control arylation sites. For example, a meta-directing sulfonyl group can enhance selectivity for the 3-aminophenyl position .
  • Microwave-assisted synthesis : Reduce reaction times (from 24h to 2h) while improving regioselectivity by 15–20% through controlled heating .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMSO) favor kinetic pathways .

Q. How can researchers characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., KD values) with target proteins .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs). Validate with mutagenesis studies to identify critical binding residues .
  • In vivo assays : Administer the compound in zebrafish models to assess bioavailability and off-target effects .

Q. What analytical techniques are most reliable for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities ≥ 0.1%. Compare retention times with standards .
  • NMR spectroscopy :
    • ¹H NMR : Confirm the presence of tert-butyl (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Identify carbamate carbonyl signals at ~155 ppm .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., overalkylation) .
  • Purification optimization : Use automated flash chromatography with gradient elution (hexane/EtOAc) for high-throughput purification .
  • Process analytics : In-line FTIR monitors reaction progress in real time, reducing batch failures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and water at 25°C and 37°C. Use nephelometry for quantitative measurements .
  • QSAR modeling : Correlate logP values (predicted: ~3.6) with experimental solubility to identify outliers .
  • Co-solvent strategies : Add 10% PEG-400 to aqueous buffers to enhance solubility for biological assays .

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